Litalgin - 80186-93-2

Litalgin

Catalog Number: EVT-273264
CAS Number: 80186-93-2
Molecular Formula: C53H64Cl2N5NaO11S
Molecular Weight: 1073.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Litalgin is a combination of pitofenon, metamizole & dimethylaminoethylbenzilate (benzacine).
Synthesis Analysis

The synthesis of Litalgin can be achieved through several methods, primarily involving the reaction of starting materials that include trimethylamine and various carboxylic acids. A common synthetic route involves the following steps:

  1. Starting Materials: The synthesis begins with the preparation of trimethylammonium salts from trimethylamine.
  2. Reaction Conditions: The reaction typically occurs under controlled temperature and pH conditions to ensure optimal yield and purity.
  3. Mechanism: The formation of Litalgin involves nucleophilic substitution reactions where the trimethylammonium group reacts with carboxylic acid derivatives, leading to the formation of the desired quaternary ammonium compound.

Detailed optimization studies are often conducted to refine these parameters, ensuring that by-products are minimized and yields are maximized.

Molecular Structure Analysis

The molecular structure of Litalgin can be analyzed using techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

  • Molecular Geometry: Litalgin features a quaternary ammonium structure where the nitrogen atom is bonded to three methyl groups and one hydroxybutanoate moiety. This configuration contributes to its solubility and reactivity.
  • Functional Groups: Key functional groups include a carboxyl group (COOH-COOH) and a hydroxyl group (OH-OH), which are critical for its biological activity.
  • Spectroscopic Data: NMR spectra reveal distinct chemical shifts corresponding to the methyl protons and the protons on the hydroxybutanoate, confirming the identity and purity of the compound.
Chemical Reactions Analysis

Litalgin undergoes various chemical reactions that are significant for its therapeutic applications:

  1. Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the release of its active metabolites.
  2. Reactivity with Biological Molecules: Litalgin interacts with proteins and enzymes in biological systems, which can modify its efficacy as a drug.
  3. Stability Studies: Research indicates that Litalgin exhibits stability under specific conditions (e.g., pH range 5-7), which is crucial for its formulation in pharmaceutical products .
Mechanism of Action

The mechanism of action of Litalgin primarily involves its metabolites that exert analgesic effects through several pathways:

  • Inhibition of Prostaglandin Synthesis: Litalgin's metabolites may inhibit cyclooxygenase enzymes, leading to decreased production of pro-inflammatory prostaglandins.
  • Central Nervous System Interaction: It is believed that Litalgin acts on central nervous system receptors to modulate pain perception, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
  • Metabolite Activity: The active metabolites formed after administration play a significant role in mediating both peripheral and central analgesic effects .
Physical and Chemical Properties Analysis

Litalgin possesses several notable physical and chemical properties:

  • Appearance: It is typically found as a white to off-white solid powder.
  • Solubility: Highly soluble in water (>29.6 µg/mL at pH 7.4), which facilitates its use in injectable formulations.
  • Melting Point: Specific melting point data may vary but is generally within a range suitable for pharmaceutical applications.
  • Storage Conditions: Recommended storage includes dry, dark environments at temperatures between 0–4 °C for short-term use or -20 °C for long-term preservation.
Applications

Litalgin has several scientific applications, particularly in pharmacology:

  1. Pain Management: It is utilized in clinical settings as an analgesic agent for managing acute and chronic pain conditions.
  2. Antipyretic Use: Effective in reducing fever through its action on central thermoregulatory centers.
  3. Research Applications: Studies involving Litalgin contribute to understanding drug interactions, mechanisms of action, and formulation development within pharmaceutical sciences .
Introduction to Fixed-Dose Combinations (FDCs) in Analgesic Therapy [1]

Historical Evolution of Multimodal Analgesia and FDCs

The development of multimodal analgesia parallels advances in understanding pain pathophysiology. Early FDCs were frequently criticized for lacking pharmacological rationale, driven primarily by commercial objectives rather than clinical evidence. For example, some early combinations resulted in negative therapeutic outcomes due to incompatible pharmacokinetics or unvalidated synergistic effects [1]. However, the 1990s marked a paradigm shift with the advent of clinically justified FDCs for HIV/AIDS and tuberculosis. These combinations demonstrated enhanced patient compliance and reduced pill burden, establishing a new standard for FDC design [1] .

The rise of Enhanced Recovery After Surgery (ERAS) protocols further cemented multimodal analgesia as the "gold standard" for perioperative care. Guidelines from the American Society of Anesthesiologists (ASA) and international pain societies now strongly advocate combining non-opioid analgesics (e.g., NSAIDs with paracetamol or metamizole) to minimize opioid use and associated risks [4]. This evidence-based framework paved the way for sophisticated parenteral FDCs like Litalgin, which integrate spasmolytic and analgesic mechanisms for comprehensive pain control.

Table 1: Evolution of Key Fixed-Dose Combinations in Analgesia

EraTherapeutic FocusExample FDCsClinical Rationale
1960s-1980sMarketing-DrivenNon-evidence-based NSAID combosCommercial lifecycle extension
1990s-2000sInfectious DiseasesHIV TB FDCs (rifampicin/isoniazid)Improved adherence & reduced resistance
2010s-PresentMultimodal AnalgesiaIV ibuprofen/paracetamol (2020)Synergistic non-opioid pathways; ERAS compliance

Rationale for Combining Pitofenone, Metamizole, and Benzocaine in Litalgin

Pharmacological Synergies

Metamizole (Dipyrone) acts as a potent non-opioid analgesic and antipyretic. Its mechanism involves inhibition of prostaglandin synthesis via cyclooxygenase (COX) suppression and modulation of endogenous cannabinoid signaling. Metamizole’s active metabolites (e.g., methylaminoantipyrine) provide rapid onset (5–10 minutes IV), making it ideal for acute pain crises [4] [6].

Pitofenone, an antispasmodic related to papaverine, selectively targets smooth muscle receptors. It inhibits phosphodiesterase (PDE), increasing cyclic AMP levels and inducing muscle relaxation. This action alleviates visceral and ureteral spasms that often exacerbate nociceptive pain [6].

Benzocaine, a surface anesthetic, blocks voltage-gated sodium channels in neuronal membranes. Its inclusion provides topical analgesia at the injection site, mitigating procedural pain associated with IV administration [4].

Mechanistic Integration

The triad creates a multi-target therapeutic effect:

  • Peripheral Action: Metamizole reduces inflammatory mediators at injury sites.
  • Visceral Modulation: Pitofenone relieves muscle spasms, decreasing afferent pain signals.
  • Neural Interruption: Benzocaine dampens immediate pain transduction.This combination addresses the "pain triad" (inflammation, spasm, nociception) more comprehensively than any single agent [4] [6].

Formulation Challenges

Developing a stable parenteral FDC requires overcoming significant hurdles:

  • Solubility & Stability: Metamizole’s high water solubility contrasts with pitofenone’s hydrophobicity, necessitating pH optimization and solubilizing agents.
  • Compatibility: Benzocaine can hydrolyze in aqueous solutions; lyophilization or inert atmosphere filling may be required.
  • Dosing Ratio: Weight ratios must balance equieffective doses without overdosing individual components. Litalgin’s ratio (metamizole 500 mg/pitofenone 2 mg) reflects population pharmacokinetic modeling similar to pediatric anti-TB FDCs [5].

Table 2: Key Components of Litalgin and Their Pharmacological Roles

ComponentPharmacological ClassPrimary MechanismTarget Pain PathwaySynergistic Partner
MetamizolePyrazolone derivativeCOX inhibition; cannabinoid modulationInflammatory painPotentiates pitofenone
PitofenoneAntispasmodicPDE inhibition; smooth muscle relaxationVisceral spasm painEnhanced by metamizole
BenzocaineEster local anestheticNa⁺ channel blockade; neuronal signal inhibitionProcedural/surface painImmediate onset support

Regulatory and Market Landscape of Parenteral FDCs in Europe and the Americas

Regulatory Frameworks

European Union (EU) regulations emphasize quality, safety, and efficacy under Directive 2001/83/EC. The European Medicines Agency (EMA) requires:

  • Proof of therapeutic advantage over monotherapies or free combinations.
  • Pharmacokinetic data demonstrating non-interference among APIs.
  • Clinical justification for the specific ratio [4] [9].Litalgin benefits from the EU’s decentralized procedure, allowing simultaneous approvals in multiple member states once one country (e.g., Germany) approves it.

United States (US) FDA guidelines (e.g., 2020 draft guidance on FDCs) are more restrictive:

  • Each API must contribute to overall efficacy.
  • Combinations must simplify therapy without compromising safety.
  • Bioequivalence studies against individual components are mandatory [4] [5].No intravenous NSAID/paracetamol FDC was available in the US until 2020, reflecting regulatory caution.

Latin America exhibits fragmented regulations. Countries like Brazil (ANVISA) and Mexico (COFEPRIS) require local clinical trials even for FDCs approved elsewhere, delaying market entry. Argentina’s ANMAT, however, accepts reciprocity with EMA approvals [4] [7].

Market Dynamics

  • Europe: Dominates the parenteral FDC market with products like Ibuprofen/Paracetamol IV (2020 launch). Eastern Europe shows high Litalgin adoption due to established use of spasmolytic-analgesic combos (e.g., Baralgin) [4] [6].
  • Latin America: Metamizole remains widely available, supporting Litalgin-like formulations. However, pitofenone-containing products face registration hurdles in Chile and Colombia where metamizole is restricted [4].
  • United States: Regulatory barriers and safety concerns limit metamizole use, making Litalgin non-commercially viable despite its theoretical benefits [4].

Industrial Challenges

Manufacturing parenteral FDCs demands advanced technologies:

  • Lyophilization: Essential for moisture-sensitive APIs like benzocaine.
  • Aseptic Processing: Multi-step compounding increases contamination risks.
  • Layer-Specific Lubrication: For layered formulations, lubricants (e.g., magnesium stearate) must be confined to specific layers to prevent API interference [5].Regulatory harmonization remains elusive. While the EU’s centralized procedure streamlines approvals, divergent national requirements in Latin America force region-specific formulations, increasing costs [4] [9].

Table 3: Regulatory Requirements for Parenteral FDCs in Key Regions

RegionKey Regulatory BodyClinical Evidence RequirementsStability TestingMarket Access Pathway
European UnionEMATherapeutic advantage proof; PK/PD data24-month real-time studiesCentralized/decentralized
United StatesFDAEfficacy per component; bioequivalenceAccelerated + 12-month real-time505(b)(2) NDA
BrazilANVISALocal Phase III trials; comparative efficacyZone IVb climate studiesNew Drug Application
MexicoCOFEPRISLocal bioavailability trials12-month real-timeReference approval (US/EU)

Properties

CAS Number

80186-93-2

Product Name

Litalgin

IUPAC Name

sodium;2-(dimethylamino)ethyl 2-hydroxy-2,2-diphenylacetate;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate;dihydrochloride

Molecular Formula

C53H64Cl2N5NaO11S

Molecular Weight

1073.1 g/mol

InChI

InChI=1S/C22H25NO4.C18H21NO3.C13H17N3O4S.2ClH.Na/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23;1-19(2)13-14-22-17(20)18(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;;/h3-4,7-12H,2,5-6,13-16H2,1H3;3-12,21H,13-14H2,1-2H3;4-8H,9H2,1-3H3,(H,18,19,20);2*1H;/q;;;;;+1/p-1

InChI Key

PHGXEEJLYUGZLR-UHFFFAOYSA-M

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3.[Na+].Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Litalgin;

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3.[Na+].Cl.Cl

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3.[Na+].Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.